The Discovery and Synthesis of Sotorasib (AMG 510): A Technical Guide to the First-in-Class Covalent K-Ras G12C Inhibitor
The Discovery and Synthesis of Sotorasib (AMG 510): A Technical Guide to the First-in-Class Covalent K-Ras G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology, despite its frequent mutation in various cancers. The discovery of Sotorasib (AMG 510) represents a landmark achievement in targeting a specific KRAS mutation, G12C, which is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Sotorasib. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on K-Ras inhibitors and targeted cancer therapies.
Introduction: Targeting the "Undruggable"
The Ras family of small GTPases, including K-Ras, N-Ras, and H-Ras, are critical signaling nodes that regulate cell proliferation, differentiation, and survival.[2] Mutations in RAS genes are found in approximately 30% of all human cancers, with K-Ras being the most frequently mutated isoform.[1] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3] Oncogenic mutations, such as the G12C mutation, impair the intrinsic GTP hydrolysis activity of K-Ras, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[1][3]
For decades, direct inhibition of K-Ras was deemed impossible due to the picomolar affinity of GTP for the protein's active site and the lack of well-defined binding pockets. The breakthrough in targeting K-Ras G12C came from the exploitation of the mutant cysteine residue at position 12. This led to the development of covalent inhibitors that could specifically and irreversibly bind to the mutant protein, locking it in an inactive state.[2][4]
Discovery of Sotorasib (AMG 510)
The discovery of Sotorasib was the culmination of a structure-based drug design and optimization effort. The initial strategy focused on identifying small molecules that could covalently bind to the cysteine-12 of K-Ras G12C. Screening of cysteine-reactive compound libraries led to the identification of a lead scaffold.[3] Subsequent optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties. A key finding was the identification of a cryptic groove in the switch II region of K-Ras G12C, which could be exploited to enhance binding affinity and selectivity.[1] This led to the design of molecules with a specific atropisomer that could optimally engage this pocket. Sotorasib emerged as a clinical candidate with potent and selective inhibition of K-Ras G12C.[2]
Synthesis of Sotorasib (AMG 510)
The synthesis of Sotorasib is a multi-step process involving the construction of the core heterocyclic structure followed by the introduction of the acrylamide warhead and other key functional groups. An improved and scalable synthesis has been developed to meet clinical and commercial demands.[5]
Experimental Protocol: Synthesis of Sotorasib
-
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidin-2(1H)-one Core: The synthesis begins with the amidation of a nicotinic acid derivative to form a nicotinamide intermediate. This is then reacted with oxalyl chloride and an aminopyridine to generate a urea via an isocyanate intermediate. The urea undergoes a base-mediated cyclization to form the fused pyrido[2,3-d]pyrimidin-2(1H)-one ring system.[6]
-
Step 2: Atropisomer Resolution: The resulting racemic dione is resolved using (+)-2,3-dibenzoyl-D-tartaric acid (DBTA) in 2-methyltetrahydrofuran to isolate the desired M-atropisomer.[7]
-
Step 3: Chlorination and Nucleophilic Aromatic Substitution: The dione is treated with phosphorus oxychloride, followed by a nucleophilic aromatic substitution with a Boc-protected piperazine derivative.[6]
-
Step 4: Suzuki-Miyaura Coupling: A Suzuki-Miyaura coupling reaction is performed with a boroxine intermediate to introduce the substituted phenyl ring.[6]
-
Step 5: Boc Deprotection and Acryloylation: The Boc protecting group is removed using trifluoroacetic acid (TFA), and the resulting amine is reacted with acryloyl chloride to install the covalent warhead, yielding Sotorasib.[5][6]
Mechanism of Action
Sotorasib is a covalent, irreversible inhibitor that selectively targets the G12C mutant of K-Ras.[1][2] It functions by forming a covalent bond with the thiol group of the cysteine residue at position 12.[2] This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound conformation.[1][4] By trapping K-Ras G12C in this inactive state, Sotorasib prevents its interaction with downstream effector proteins, thereby inhibiting the activation of pro-proliferative signaling pathways.[2][3]
Biological Activity and Quantitative Data
Sotorasib has demonstrated potent and selective activity against K-Ras G12C mutant cancer cells in both preclinical and clinical studies.
Table 1: In Vitro Activity of Sotorasib
| Cell Line | Cancer Type | K-Ras Mutation | IC50 (µM) | Reference |
| NCI-H358 | Lung Adenocarcinoma | G12C | 0.006 | [8][9] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.009 | [8][9] |
| SW1573 | Lung Carcinoma | G12C | >10 | [10] |
| Non-K-Ras G12C cell lines | Various | Wild-type or other mutations | >7.5 | [8][9] |
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Phase II)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 37.1% | [11][12] |
| Disease Control Rate (DCR) | 80.6% | [11][12] |
| Median Progression-Free Survival (PFS) | 6.8 months | [11][12] |
| Median Duration of Response (DoR) | 10.0 months | [12] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer cell lines.
Protocol:
-
Seed tumor cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3000 cells per well and allow them to adhere overnight.[13]
-
Treat the cells with a serial dilution of Sotorasib (e.g., 0 to 10 µM) for 72 hours.[10]
-
After the incubation period, equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK Inhibition
Objective: To assess the effect of Sotorasib on the K-Ras downstream signaling pathway by measuring the phosphorylation of ERK.
Protocol:
-
Seed cells (e.g., NCI-H358) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Sotorasib (e.g., 0.1 µM) for different time points (e.g., 4 and 24 hours).[14]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-ERK.
K-Ras Signaling Pathway and Sotorasib's Point of Intervention
The K-Ras signaling pathway is a complex network that plays a central role in cell growth and proliferation. Sotorasib intervenes at the very beginning of this cascade by directly inhibiting the mutated K-Ras G12C protein.
Conclusion
Sotorasib has emerged as a groundbreaking therapy for patients with K-Ras G12C-mutated cancers, validating the direct inhibition of this long-sought-after target. This technical guide has provided a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of Sotorasib. The detailed experimental protocols and pathway diagrams are intended to aid researchers in their efforts to develop the next generation of K-Ras inhibitors and to further unravel the complexities of Ras-driven cancers. While resistance to Sotorasib can emerge, ongoing research into combination therapies and the development of inhibitors targeting other K-Ras mutations hold promise for expanding the reach of targeted therapies for these challenging malignancies.
References
- 1. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 11. targetedonc.com [targetedonc.com]
- 12. amgen.com [amgen.com]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
